Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a piperidine-containing acetamido group and an ethyl ester at position 3. The compound is listed as a discontinued product by CymitQuimica, indicating its use as a research intermediate in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[(2-piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-23-18(22)16-13-8-4-5-9-14(13)24-17(16)19-15(21)12-20-10-6-3-7-11-20/h2-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTFPZGZHRQDDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Piperidin-1-yl)Acetyl Chloride
The acylating agent, 2-(piperidin-1-yl)acetyl chloride, is synthesized by reacting piperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Equimolar amounts of piperidine and chloroacetyl chloride are stirred at 0°C for 1 hour, followed by room temperature agitation for 12 hours. The product is purified via vacuum distillation, achieving a purity >95%.
Coupling Reaction
The key acylation step involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 2-(piperidin-1-yl)acetyl chloride. This is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with triethylamine (TEA) as a base. A representative protocol involves dissolving the amine (1 equiv) and TEA (2 equiv) in DMF, followed by dropwise addition of the acyl chloride (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 24 hours, yielding the target compound after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).
Alternative Synthetic Pathways
Reductive Amination Approach
An alternative route employs reductive amination to introduce the piperidine moiety. Ethyl 2-(2-oxoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with piperidine in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at 60°C for 8 hours, with yields reaching 65%.
Solid-Phase Synthesis
Recent advancements utilize resin-bound strategies to improve purity. Wang resin-functionalized intermediates enable stepwise assembly of the acetamido-piperidine group, followed by cleavage with trifluoroacetic acid (TFA). This method reduces purification challenges and enhances scalability.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- DMF vs. THF : DMF increases reaction rate due to higher polarity but may lead to side reactions at elevated temperatures. THF offers better control but requires longer reaction times.
- Temperature : Reactions conducted at 0°C minimize ester hydrolysis, whereas room temperature favors complete acylation.
Catalytic Enhancements
Adding catalytic 4-dimethylaminopyridine (DMAP) accelerates acylation by 30%, achieving >90% conversion in 12 hours.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis using a C18 column (acetonitrile/water) confirms purity >98%.
Challenges and Mitigation Strategies
Ester Hydrolysis
Prolonged exposure to moisture leads to hydrolysis of the ethyl ester. Storing intermediates under anhydrous conditions and using molecular sieves during reactions mitigate this issue.
Byproduct Formation
Competitive N-acylation at the tetrahydrobenzo[b]thiophene nitrogen is suppressed by using bulky bases like diisopropylethylamine (DIPEA).
Industrial-Scale Considerations
Pilot-scale synthesis (1 kg batch) employs continuous flow reactors to enhance mixing and heat transfer. This reduces reaction time from 24 hours to 4 hours and improves yield to 85%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is characterized by its unique structural features that contribute to its biological activity. The compound includes:
- Piperidine moiety : This structure is known for enhancing solubility and bioavailability.
- Benzo[b]thiophene core : This scaffold is often associated with various pharmacological activities.
Antidepressant Activity
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant effects. The piperidine group is known to interact with neurotransmitter systems that regulate mood and anxiety.
Anticancer Properties
Research has suggested that this compound could possess anticancer properties. The benzo[b]thiophene scaffold has been linked to the inhibition of cancer cell proliferation in various models. For instance, compounds derived from this structure have shown promise in targeting specific pathways involved in tumor growth.
Neurological Disorders
The compound's potential as a treatment for neurological disorders is under investigation. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as schizophrenia or Parkinson's disease.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal explored the antidepressant-like effects of similar compounds in animal models. The findings indicated a significant reduction in depressive behaviors when administered at specific dosages.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that derivatives of this compound inhibited cell growth and induced apoptosis. These results highlight the compound's potential as a lead structure for developing new anticancer drugs.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the acetamido group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with structurally and functionally related derivatives:
Structural and Functional Insights:
Piperidine vs. Piperazine Derivatives :
- The target compound’s piperidine moiety differs from piperazine-containing analogs (e.g., compound 122 ), which exhibit enhanced AChE inhibition due to the electron-donating 4-methoxyphenyl group on the piperazine ring . Piperidine’s saturated six-membered ring may confer distinct conformational flexibility compared to piperazine’s two nitrogen atoms.
Ester vs. Carboxamide Terminal Groups :
- Carboxamide-terminated derivatives (e.g., 122 ) demonstrate improved solubility and target engagement (e.g., AChE inhibition) compared to ethyl ester analogs like the target compound. Ester groups are often hydrolyzed in vivo to carboxylic acids, altering pharmacokinetics .
Synthetic Feasibility: The target compound’s synthesis likely mirrors methods used for 5a and 5b, where chloroacetamide intermediates are reacted with secondary amines (e.g., piperidine) under reflux conditions .
Research Findings and Implications
- Pharmacological Potential: While the target compound lacks direct activity data, its structural relatives highlight the importance of nitrogen-containing heterocycles (piperidine, piperazine) in modulating enzyme targets like AChE. Compound 122’s superior activity underscores the value of aryl-substituted piperazine groups .
- Synthetic Versatility: The tetrahydrobenzo[b]thiophene scaffold serves as a versatile platform for introducing diverse substituents (e.g., thioureido, cyanoacrylamide), enabling tailored bioactivity .
- Limitations : The target compound’s ethyl ester group may limit bioavailability, necessitating prodrug strategies or carboxamide substitutions for improved efficacy .
Biological Activity
Ethyl 2-(2-(piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of this compound involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives with piperidine and acetamide functionalities. The process typically employs standard organic synthesis techniques such as refluxing and purification through chromatography to yield the final product in high purity.
1. Analgesic Activity
Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess notable analgesic properties. A study utilizing the "hot plate" method demonstrated that these compounds exhibited analgesic effects superior to traditional analgesics like metamizole. Specifically, compounds derived from this scaffold showed significant pain relief in animal models .
2. Antitumor Activity
The compound has also been evaluated for its antitumor properties. A study reported that various derivatives of tetrahydrobenzo[b]thiophene exhibited IC50 values ranging from 23.2 µM to 49.9 µM against breast cancer cell lines (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, indicating a potential for therapeutic use in cancer treatment .
3. Antimicrobial Activity
In addition to analgesic and antitumor effects, some studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing similar structural motifs have shown activity against various bacterial strains, suggesting that the benzo[b]thiophene core may enhance antimicrobial efficacy .
Case Studies
Case Study 1: Analgesic Evaluation
- Methodology : The hot plate test was performed on outbred white mice.
- Results : Compounds exhibited significant analgesic activity compared to control groups.
- : The tetrahydrobenzo[b]thiophene derivatives are promising candidates for pain management therapies.
Case Study 2: Antitumor Mechanisms
- Methodology : MCF-7 cells were treated with varying concentrations of the compound; apoptosis was assessed using flow cytometry.
- Results : An increase in early and late apoptosis was observed, along with cell cycle arrest.
- : The compound shows potential as an anticancer agent through multiple mechanisms including apoptosis induction and cell cycle disruption.
Research Findings Summary
| Activity Type | IC50 Value (µM) | Mechanism |
|---|---|---|
| Analgesic | N/A | Pain relief via central nervous system modulation |
| Antitumor | 23.2 - 49.9 | Induction of apoptosis and G2/M phase arrest |
| Antimicrobial | Varies | Inhibition of bacterial growth |
Q & A
Q. Key Parameters :
How is the structural identity of the compound confirmed?
Basic Research Focus
Structural confirmation relies on spectroscopic and chromatographic techniques:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.35 ppm (ethyl ester CH₃), δ 2.51–2.72 ppm (tetrahydrobenzo[b]thiophene CH₂), and δ 3.20–3.50 ppm (piperidine CH₂) .
- ¹³C NMR : Signals at δ 166.1 ppm (ester carbonyl) and δ 161.7 ppm (amide carbonyl) .
Mass Spectrometry (MS) : Molecular ion peak at m/z 402.5 (M⁺) corresponding to C₂₁H₂₇N₃O₃S .
Infrared (IR) Spectroscopy : Absorbance at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) .
Validation : Cross-referencing with PubChem data (CAS: 896322-14-8) ensures consistency in spectral profiles .
What strategies are used to analyze structure-activity relationships (SAR) for this compound’s derivatives?
Advanced Research Focus
SAR studies focus on modifying substituents to enhance bioactivity:
Piperidine Substitution : Replacing piperidine with pyrrolidine or morpholine alters receptor binding affinity. Piperidine derivatives show higher NMDA receptor modulation .
Thiophene Core Modifications : Adding electron-withdrawing groups (e.g., –NO₂) to the thiophene ring increases apoptosis-inducing activity in cancer cell lines (IC₅₀: 8–12 µM) .
Side Chain Optimization : Introducing benzimidazole or indole moieties improves selectivity for acetylcholinesterase inhibition (Ki: 0.2–0.5 µM) .
Q. Methodology :
- In Silico Docking : Molecular docking with AutoDock Vina to predict binding modes .
- Biological Assays : Comparative IC₅₀/Ki analysis across derivatives .
How can discrepancies in biological activity data across studies be resolved?
Advanced Research Focus
Contradictions often arise from variations in experimental design:
Assay Conditions : Differences in pH (e.g., 7.4 vs. 6.8), incubation time (24 vs. 48 hours), or cell line (HCT-116 vs. MCF-7) impact IC₅₀ values .
Compound Purity : HPLC purity thresholds (<95% vs. >98%) affect reproducibility. Use preparative HPLC with C18 columns for purification .
Solubility Factors : DMSO concentration >1% may artifactually enhance membrane permeability. Optimize with cyclodextrin-based carriers .
Q. Resolution Strategy :
- Meta-Analysis : Pool data from multiple studies (e.g., NMDA receptor modulation IC₅₀: 2–5 µM vs. 8–10 µM ).
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays.
What in vitro models are used to assess its pharmacological potential?
Q. Advanced Research Focus
Anticancer Activity :
- Cell Lines : HCT-116 (colon), MCF-7 (breast) with IC₅₀ values of 10–15 µM .
- Mechanism : Caspase-3 activation (2.5-fold increase) and mitochondrial membrane depolarization .
Neuropharmacology :
- NMDA Receptor Modulation : Single-channel recordings show reduced Ca²⁺ permeability (ΔG: −2.1 kcal/mol) .
Enzyme Inhibition :
Q. Table: Key Pharmacological Data
| Model | Parameter | Value | Reference |
|---|---|---|---|
| HCT-116 | IC₅₀ | 12 µM | |
| NMDA Receptor | % Inhibition | 65% (10 µM) | |
| AChE | Ki | 0.3 µM |
How can reaction yields and purity be optimized during synthesis?
Q. Methodological Focus
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling (yield: +15%) .
Catalyst Use : Piperidine/acetic acid (1:3) in Knoevenagel condensations reduces side-product formation .
Chromatographic Monitoring : TLC (Rf = 0.5 in hexane:ethyl acetate 3:1) ensures reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
